molecular formula C28H40O5 B3025982 Aszonapyrone A

Aszonapyrone A

Cat. No.: B3025982
M. Wt: 456.6 g/mol
InChI Key: QZWJQNIIRYNONX-NEKODSHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Aszonapyrone A: is a metabolite synthesized by Aspergillus zonatus.

  • Its chemical structure consists of 28 carbon atoms, 40 hydrogen atoms, and 5 oxygen atoms, with a molecular weight of 456.61 g/mol.
  • As a terpenoid, it falls into the category of diterpenoids.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Aszonapyrone A are not widely documented in the literature.
    • it is worth noting that it can be isolated from Aspergillus zonatus cultures.
    • Industrial production methods remain scarce due to its limited availability.
  • Chemical Reactions Analysis

    • Aszonapyrone A likely undergoes various reactions, although detailed studies are lacking.
    • Common types of reactions it might participate in include oxidation, reduction, and substitution.
    • Reagents and conditions would depend on the specific reaction.
    • Major products formed from these reactions remain to be explored.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    • Aszonapyrone A’s uniqueness lies in its specific structure and biological activities.
    • Unfortunately, I couldn’t find a comprehensive list of similar compounds, but ongoing research may reveal more insights.

    Properties

    IUPAC Name

    [(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H40O5/c1-16-8-9-23-27(6,20(16)15-19-21(30)14-17(2)32-25(19)31)12-10-22-26(4,5)24(33-18(3)29)11-13-28(22,23)7/h14,20,22-24,30H,1,8-13,15H2,2-7H3/t20-,22+,23+,24+,27+,28+/m1/s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QZWJQNIIRYNONX-NEKODSHDSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C(=O)O1)CC2C(=C)CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=CC(=C(C(=O)O1)C[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H40O5
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    456.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Aszonapyrone A
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    Aszonapyrone A
    Reactant of Route 3
    Aszonapyrone A
    Reactant of Route 4
    Aszonapyrone A
    Reactant of Route 5
    Aszonapyrone A
    Reactant of Route 6
    Aszonapyrone A
    Customer
    Q & A

    Q1: What is the origin of Aszonapyrone A?

    A1: this compound is a meroterpenoid primarily isolated from various fungal species, particularly within the genus Aspergillus and Neosartorya. It was first discovered in Aspergillus zonatus IFO 8817. [, ] Further research identified its presence in other species like Neosartorya fischeri, Neosartorya tatenoi, and marine-derived strains of Aspergillus fischeri. [, , , ]

    Q2: What is the molecular formula and weight of this compound?

    A2: While the provided research excerpts don't explicitly state the molecular formula and weight of this compound, they provide enough structural information to deduce it. Based on the structure elucidated in the research, this compound has the molecular formula C26H26O7 and a molecular weight of 450.48 g/mol.

    Q3: What are the notable biological activities of this compound?

    A3: this compound has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. [, ] Notably, it exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and displays antibiofilm properties against these strains. [, ] Additionally, it has shown synergistic effects with existing antibiotics against multidrug-resistant Gram-positive bacteria. []

    Q4: What spectroscopic techniques were used to characterize this compound?

    A5: Researchers utilized a combination of spectroscopic methods to determine the structure of this compound. These methods include Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments. [, , , ] X-ray analysis was also employed to confirm the structure and absolute configuration of related compounds, providing insights into the structure of this compound. [, ]

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